![molecular formula C19H16BrClN2OS B2699805 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione CAS No. 1212148-14-5](/img/structure/B2699805.png)
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a thione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]chromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the chlorophenyl group: This step involves a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Formation of the thione moiety: The thione group is introduced through a thiation reaction, typically using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or chlorophenyl groups.
科学研究应用
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, aiding in the understanding of biological processes at the molecular level.
作用机制
The mechanism of action of 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
- 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione stands out due to its unique structural features, such as the combination of a bromine atom, a chlorophenyl group, and a thione moiety
属性
IUPAC Name |
6-bromo-14-(3-chlorophenyl)-2-oxa-14,16-diazatetracyclo[7.4.3.01,10.03,8]hexadeca-3(8),4,6-triene-15-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c20-11-6-7-16-14(9-11)17-15-5-2-8-19(15,24-16)23(18(25)22-17)13-4-1-3-12(21)10-13/h1,3-4,6-7,9-10,15,17H,2,5,8H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZPLZNHNPFDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C4=C(C=CC(=C4)Br)OC2(C1)N(C(=S)N3)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
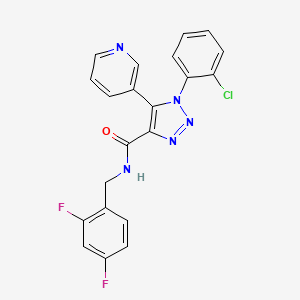
![7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide](/img/structure/B2699727.png)
![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)
![N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2699730.png)
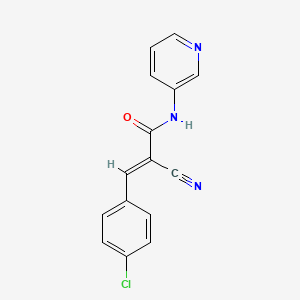
![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)
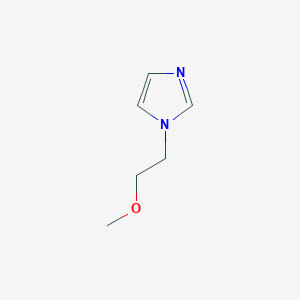
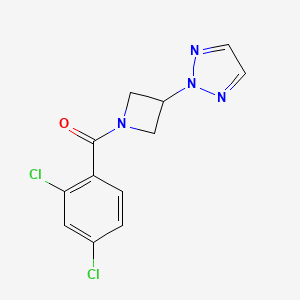
![N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2699737.png)
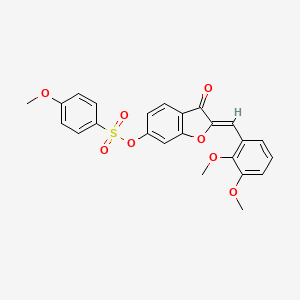
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
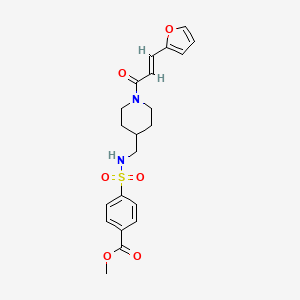
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)
